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Compound of Interest

2-Methylquinoline-4-carboxylic
Compound Name: d
aci

Cat. No.: B188263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
methylquinoline-4-carboxylic acid, a key heterocyclic compound with applications in
medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable
insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The spectral data for 2-methylquinoline-4-carboxylic acid are summarized below. These
values are compiled from various sources and represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-ds):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.468 dddd 1H H-5
8.418 d 1H H-3
8.127 ddd 1H H-8
7.692 ddd 1H H-7
7.574 ddd 1H H-6
2.587 S 3H -CHs
~13.5 (broad) S 1H -COOH

Note: The chemical shift of the carboxylic acid proton is broad and can vary with concentration
and solvent.

13C NMR (Representative Data):

Due to the limited availability of specific experimental data in the public domain, a
representative 13C NMR spectrum is presented based on the known chemical shifts for
quinoline and carboxylic acid moieties.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~167 -COOH
~158 C-2
~148 C-8a
~145 C-4
~130 C-7
~129 C-5
~127 C-4a
~125 C-6
~122 C-3
~119 C-8
~24 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylquinoline-4-carboxylic acid is characterized by the following
absorption bands, consistent with its functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300-2500 Strong, Broad ]
dimer)
~3050 Medium C-H stretch (Aromatic)
~2950 Medium C-H stretch (Methyl)
C=0 stretch (Carboxylic acid)
1760-1690 Strong
[1]
~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)
C-O stretch (Carboxylic acid)
1320-1210 Strong
[1]
950-910 Medium, Broad O-H bend (Carboxylic acid)[1]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the

compound.
m/z Relative Intensity Assignment
187 High [M]* (Molecular lon)
188 Moderate [M+1]*
142 Moderate [M - COOH]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 2-methylquinoline-4-carboxylic

acid.
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Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:

o Approximately 10-20 mg of 2-methylquinoline-4-carboxylic acid is accurately weighed and
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e The solution is transferred to a 5 mm NMR tube.

o A small amount of tetramethylsilane (TMS) may be added as an internal standard (& = 0.00
ppm).

IH NMR Acquisition:

e Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.
Data Processing:
e The raw data (Free Induction Decay - FID) is Fourier transformed.

e Phase and baseline corrections are applied.
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¢ Chemical shifts are referenced to TMS.

« Integration of proton signals and peak picking are performed.

Sample Preparation

Dissolve in DMSO-d6 ) “Transfer to NMR Tube

Acquire 1H NMR Spectrum

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-methylquinoline-4-carboxylic acid.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):

e Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium
bromide (KBr) powder in a mortar and pestle.

o The mixture is transferred to a pellet-forming die.

e Ahydraulic press is used to apply pressure (8-10 tons) to form a transparent or semi-
transparent pellet.

Data Acquisition:
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A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder.

The sample spectrum is recorded over a range of 4000-400 cm™1,

Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio.
Data Processing:

e The sample spectrum is ratioed against the background spectrum to generate the final
absorbance or transmittance spectrum.

e Peak positions and intensities are identified.

Data Acquisition
Sample Preparation

Grind Sample with KBr

Record Background Spectrum Record Sample Spectrum Ratio Sample to Background Identify Peak Positions

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-methylquinoline-
4-carboxylic acid.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.
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Sample Preparation:

» Adilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or
dichloromethane) at a concentration of approximately 1 mg/mL.

e The solution is filtered if any particulate matter is present.

GC-MS Analysis:

* Injection: 1 uL of the sample solution is injected into the GC.

e GC Column: A suitable capillary column (e.g., DB-5ms) is used.

e Oven Program: The temperature is ramped to ensure separation from any impurities.
« lonization: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-400.

Data Analysis:

e The total ion chromatogram (TIC) is examined to identify the peak corresponding to the
compound.

e The mass spectrum of the target peak is extracted.

e The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose
fragmentation pathways.
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Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b188263?utm_src=pdf-body-img
https://www.benchchem.com/product/b188263?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/product/b188263#2-methylquinoline-4-carboxylic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b188263#2-methylquinoline-4-carboxylic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b188263#2-methylquinoline-4-carboxylic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b188263#2-methylquinoline-4-carboxylic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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